6-Hydroxy-6-defluoro Ciprofloxacin

Description

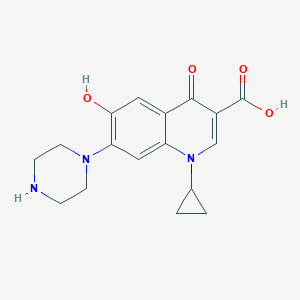

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPCJSQQBRNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476235 | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226903-07-7 | |

| Record name | Hydroxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of 6 Hydroxy 6 Defluoro Ciprofloxacin

Microbial Degradation Mechanisms

Microorganisms play a crucial role in the environmental fate of ciprofloxacin (B1669076), transforming it into various metabolites, including 6-Hydroxy-6-defluoro Ciprofloxacin. Both fungi and bacteria have been identified as key players in this process, employing distinct enzymatic machinery to alter the chemical structure of the parent compound.

Fungal Biotransformation

Fungi, particularly those from the Basidiomycetes class, have demonstrated a significant capacity to degrade ciprofloxacin. This process often involves hydroxylation and defluorination, key steps in the formation of this compound.

Role of Basidiomycetes (e.g., Gloeophyllum striatum) in Ciprofloxacin Hydroxylation and Defluorination

The brown rot fungus Gloeophyllum striatum has been a focal point of research into the fungal degradation of ciprofloxacin. asm.orgnih.gov Studies have shown that this and other Basidiomycetes can mineralize ciprofloxacin, with some species producing significant amounts of ¹⁴CO₂ from radiolabeled ciprofloxacin over several weeks. asm.orgnih.gov This indicates a complete breakdown of the antibiotic's structure. During this process, a variety of metabolites are formed, including monohydroxylated and dihydroxylated congeners of ciprofloxacin. asm.org The formation of 6-defluoro-6-hydroxy-deethylene-CIP has been identified as confirmatory evidence for a proposed metabolic network involving sequential hydroxylation. asm.org This highlights the role of these fungi in not only hydroxylating the ciprofloxacin molecule but also in removing the fluorine atom at the C-6 position, a critical step in forming the titular compound.

Proposed Mechanisms Involving Sequential Hydroxylation by Hydroxyl Radicals

The degradation of ciprofloxacin by fungi like Gloeophyllum striatum is thought to proceed through a mechanism involving highly reactive hydroxyl radicals. asm.org It is proposed that these radicals sequentially attack the ciprofloxacin molecule, leading to the formation of various hydroxylated intermediates. asm.org This process can lead to the oxidation of the piperazine (B1678402) ring, the benzene (B151609) ring, and the C=C double bond of ciprofloxacin. nih.gov Theoretical studies using density functional theory (DFT) have supported this, showing that CIP oxidation by hydroxyl radicals is a highly reactive process. nih.gov The generation of these radicals is a key feature of the Fenton-like chemistry often observed in brown-rot fungi. The subsequent reactions can lead to the displacement of the fluorine atom at the C-6 position and its replacement with a hydroxyl group, yielding this compound.

Bacterial Biotransformation

Bacteria, particularly those found in wastewater treatment plants, also contribute significantly to the biotransformation of ciprofloxacin. Their enzymatic systems can catalyze hydroxylation reactions, leading to the formation of various metabolites.

Identification of Formation by Microbacterium sp. Strains in Wastewater Treatment Systems

Strains of Microbacterium sp., isolated from wastewater treatment plants, have been shown to modify fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. asm.org These bacteria, known for their diverse metabolic capabilities, can be resistant to ciprofloxacin. asm.org Research has demonstrated that Microbacterium species can be involved in various biodegradation reactions, including oxidation. asm.org While the direct formation of this compound by Microbacterium sp. is a subject of ongoing research, their proven ability to transform the fluoroquinolone structure suggests a potential role. The presence of such bacteria in environments with high concentrations of ciprofloxacin, such as wastewater, points to their importance in the natural attenuation of this antibiotic. nih.govbohrium.commdpi.com

Enzymatic Catalysis in Hydroxylation Reactions (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a diverse family of monooxygenases that play a critical role in the metabolism of a wide range of compounds, including drugs. gsartor.orgnih.gov These enzymes are known to catalyze the hydroxylation of C-H bonds with high regio- and stereoselectivity. gsartor.org In the context of ciprofloxacin, bacterial CYPs can be involved in its biotransformation. For instance, CYP107S1 from Pseudomonas aeruginosa has been shown to metabolize ciprofloxacin, producing several hydroxylated and oxidized products. nih.gov The mechanism involves the activation of molecular oxygen at the heme iron center of the enzyme, which then hydroxylates the substrate. nih.gov This enzymatic process is a key pathway for the hydroxylation of the ciprofloxacin molecule, which can be a precursor step to or occur concurrently with defluorination to form this compound. The involvement of CYP enzymes highlights a specific and efficient bacterial mechanism for altering the structure of ciprofloxacin. nih.govdrugbank.com

Influence of Environmental Factors and Additives on Microbial Production

The microbial transformation of Ciprofloxacin (CIP) into its various metabolites, including hydroxylated and defluorinated products, is significantly influenced by environmental conditions and the presence of additives. While direct microbial production of this compound is not extensively documented, studies on related fungi and bacteria provide insight into the factors that would govern its formation.

The brown rot fungus Gloeophyllum striatum has been identified as capable of transforming CIP into various metabolites, including a closely related compound named 6-defluoro-6-hydroxy-deethylene-CIP. asm.org The formation of such compounds is believed to arise from sequential hydroxylation reactions, potentially mediated by hydroxyl radicals produced by the fungus. asm.org This indicates that fungal metabolic activity is a key pathway for the defluorination and hydroxylation of the Ciprofloxacin molecule. asm.org

General factors that influence the biodegradation of Ciprofloxacin by microbial communities include:

Temperature : An increase in temperature has been shown to favor the biodegradation of Ciprofloxacin. nih.gov For instance, the optimal degradation temperatures for E. coli and E. faecium were found to be 37°C and 40°C, respectively. mdpi.com

Presence of Carbon and Nitrogen Sources : The availability of additional carbon or nitrogen sources can enhance the microbial degradation of Ciprofloxacin. nih.govresearchgate.net Some bacteria, like Bradyrhizobium sp. GLC_01, degrade CIP through cometabolism, where the presence of a primary, readily biodegradable carbon source like glucose or sodium acetate (B1210297) enhances the transformation of CIP. uts.edu.auresearchgate.net

pH : The pH of the environment affects both the microbial activity and the chemical species of Ciprofloxacin, thereby influencing degradation rates. mdpi.com For example, maximum degradation by E. coli was observed at a pH of 6.5. mdpi.com

Initial Antibiotic Concentration : The concentration of Ciprofloxacin itself can impact its degradation. For Bradyrhizobium sp. GLC_01, degradation efficiency decreased as the initial CIP concentration increased. uts.edu.auresearchgate.net

The table below summarizes the influence of these factors on microbial degradation of Ciprofloxacin.

| Environmental Factor | Influence on Microbial Degradation of Ciprofloxacin | Source(s) |

| Temperature | Increased temperature generally favors biodegradation. | nih.govmdpi.com |

| Additives | Presence of external carbon/nitrogen sources enhances degradation. | nih.govuts.edu.auresearchgate.net |

| pH | Optimal pH levels can maximize degradation efficiency. | mdpi.com |

| Initial Concentration | Higher concentrations can inhibit or slow down degradation. | uts.edu.auresearchgate.net |

Abiotic Transformation Processes

Abiotic processes, particularly those involving light and powerful oxidizing agents, are significant pathways for the formation of this compound from its parent compound.

Photochemical Degradation Pathways

Photochemical degradation involves the transformation of a chemical compound through the absorption of light. In the case of Ciprofloxacin, this process can lead to defluorination and hydroxylation.

The formation of this compound is often mediated by hydroxyl radicals (•OH), which are highly reactive oxygen species. In advanced oxidation processes like UV/H₂O₂ and vacuum ultraviolet (VUV) photolysis, hydroxyl radicals are generated and attack the Ciprofloxacin molecule. uts.edu.aunih.gov One of the proposed degradation pathways involves the hydroxylation and defluorination of the aromatic ring. researchgate.net This reaction, where the fluorine atom at the C-6 position is substituted by a hydroxyl group, results in the formation of this compound. researchgate.net Studies using density functional theory have further supported that reactions involving hydroxyl radicals are a key mechanism in the oxidation of Ciprofloxacin. nih.gov

Ciprofloxacin is an ionizable compound, meaning it can exist in different protonated forms (dissociation species) depending on the pH of the surrounding water. nih.gov These different species exhibit distinct photochemical behaviors. nih.govnih.gov Research has demonstrated that the H₂CIP⁺ species of Ciprofloxacin is the form that primarily undergoes defluorination. nih.govnih.gov All five dissociation species of Ciprofloxacin can be defluorinated through a reaction with hydroxide (B78521) ions (OH⁻) to form hydroxylated products. However, the H₂CIP⁺ species can also undergo a direct C-F bond cleavage, which leads to the formation of a fluoride (B91410) ion and a carbon-centered radical, facilitating the substitution with a hydroxyl group. nih.govnih.gov This highlights that environmental pH plays a critical role in determining the dominant photochemical degradation pathway and the likelihood of forming defluorinated products like this compound. nih.govnih.gov

The table below outlines the primary photolytic pathways for different Ciprofloxacin dissociation species.

| Dissociation Species | Primary Photolytic Pathway | Source(s) |

| H₄CIP³⁺ | Stepwise cleavage of the piperazine ring | nih.govnih.gov |

| H₃CIP²⁺ | Oxidation | nih.govnih.gov |

| H₂CIP⁺ | Defluorination | nih.govnih.gov |

| HCIP⁰ | Oxidation | nih.govnih.gov |

| CIP⁻ | Oxidation | nih.govnih.gov |

Oxidative Systems (e.g., Anodic Fenton Systems)

Advanced oxidative systems, such as the Anodic Fenton treatment method, have been effectively used to degrade Ciprofloxacin. researchgate.net In these systems, hydroxyl radicals are generated, leading to the breakdown of the antibiotic. One of the three main degradation pathways proposed in these systems is the hydroxylation and defluorination on the aromatic ring of Ciprofloxacin. researchgate.net This process directly leads to the formation of this compound. Similarly, the classical Fenton's process, which also generates hydroxyl radicals, has been shown to degrade Ciprofloxacin through pathways that include defluorination and hydroxylation. mdpi.comresearchgate.net

Structure Function Relationships and Biological Implications of 6 Hydroxy 6 Defluoro Ciprofloxacin

Structure-Activity Investigations within Fluoroquinolone Derivatives

The antimicrobial efficacy of fluoroquinolones is intricately linked to their chemical structure. Modifications at various positions on the quinolone core can significantly alter their biological activity.

Consequence of C-6 Hydroxylation on Antimicrobial Efficacy and Potency (Reduced Activity)

The substitution at the C-6 position of the quinolone ring is a critical determinant of the antibacterial potency of fluoroquinolones. The introduction of a fluorine atom at this position, a hallmark of fluoroquinolones like ciprofloxacin (B1669076), generally leads to a substantial increase in antimicrobial activity against a broad spectrum of bacteria. nih.govnih.gov This enhancement is attributed to increased penetration into the bacterial cell and heightened activity against Gram-negative bacteria. nih.gov

Conversely, the replacement of the C-6 fluorine atom with a hydroxyl group, resulting in 6-Hydroxy-6-defluoro Ciprofloxacin, leads to a notable reduction in antimicrobial efficacy. This modification diminishes the compound's potency. The fluorine atom at C-6 is considered crucial for the high activity of fluoroquinolones, and its removal and substitution with a hydroxyl group negatively impacts the molecule's ability to inhibit its target enzymes, DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com

Comparative Analysis with Other 6-Substituted Quinolones Regarding Biological Response Profiles

The biological response of quinolones is highly dependent on the nature of the substituent at the C-6 position. While a fluorine atom at C-6 is associated with broad-spectrum and potent antibacterial activity, other substitutions can modulate the activity in different ways. nih.govmdpi.com For instance, the presence of a methyl or methoxy (B1213986) group at the C-6 position has been explored in other quinolone derivatives for different applications, such as chemosensors. mdpi.com

The introduction of a hydroxyl group in this compound places it in a distinct category compared to its fluoroquinolone counterparts. While ciprofloxacin is a potent antibacterial agent, its hydroxylated and defluorinated analog exhibits significantly reduced antibacterial properties. This underscores the pivotal role of the C-6 substituent in defining the biological activity profile of this class of compounds. The primary utility of this compound is often as a reference compound or impurity in the synthesis and analysis of ciprofloxacin. chemicalbook.compharmaffiliates.com

Molecular Interactions and Binding Affinity Studies

The biological activity of a drug is fundamentally governed by its interactions with its molecular targets. For fluoroquinolones, this involves binding to bacterial DNA gyrase and topoisomerase IV, as well as potential off-target interactions.

Impact on Ciprofloxacin Riboswitch Binding Affinity

A ciprofloxacin-responsive riboswitch has been developed as a tool for controlling gene expression. nih.govnih.gov Studies on the binding affinities of various fluoroquinolone derivatives to this riboswitch have revealed the importance of specific functional groups for recognition. nih.gov

Research has shown that the fluorine group at C-6 is one of the key moieties for high-affinity binding to the ciprofloxacin riboswitch. nih.gov Consequently, this compound (referred to as hCFX in the study) demonstrated a significant reduction in binding affinity, approximately 6- to 14-fold lower than that of ciprofloxacin. nih.gov This finding highlights the critical role of the C-6 fluorine in the specific molecular recognition by the riboswitch.

| Compound | Fold Reduction in Binding Affinity to Ciprofloxacin Riboswitch (Compared to Ciprofloxacin) |

| This compound (hCFX) | ~6- to 14-fold |

| Decarboxy Ciprofloxacin (dCFX) | ~6- to 14-fold |

| Pipedimic Acid (PA) | ~6- to 14-fold |

| Norfloxacin (B1679917) (NFX) | 3-fold |

| Danofloxacin (DFX) | No significant change |

| Enrofloxacin (EFX) | No significant change |

| Data sourced from fluorescence titration spectroscopy experiments. nih.gov |

Potential for Altered Target Engagement in Biological Systems

The reduced binding affinity of this compound to the ciprofloxacin riboswitch is indicative of its altered interaction with biological molecules. nih.gov This principle extends to its primary antibacterial targets, DNA gyrase and topoisomerase IV. The C-6 fluorine atom of ciprofloxacin is known to be involved in the binding to these enzymes. researchgate.net Its replacement with a hydroxyl group is expected to disrupt these critical interactions, leading to a weaker inhibition of the enzymes and, consequently, reduced antibacterial activity.

The structural change from a fluorine to a hydroxyl group alters the electronic properties and steric bulk at the C-6 position, which can lead to a different binding orientation or a less stable drug-enzyme-DNA complex. This altered target engagement is the molecular basis for the observed decrease in the antimicrobial potency of this compound when compared to its parent compound, ciprofloxacin.

Analytical Methodologies for the Characterization and Quantification of 6 Hydroxy 6 Defluoro Ciprofloxacin

Advanced Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of complex mixtures in pharmaceutical quality control. researchgate.netnih.govnih.govturkjps.org For 6-Hydroxy-6-defluoro Ciprofloxacin (B1669076), several advanced chromatographic techniques are utilized.

High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. researchgate.netnih.govnih.govturkjps.org When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it provides a powerful tool for both separation and identification. ESI-MS allows for the sensitive detection and mass determination of the eluted compounds, facilitating the identification of impurities like 6-Hydroxy-6-defluoro Ciprofloxacin. The European Pharmacopoeia outlines HPLC methods for analyzing specified impurities of Ciprofloxacin, and similar principles are applied to identify and quantify other related substances. turkjps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique used for metabolite profiling and the quantification of trace-level compounds. In the context of Ciprofloxacin, LC-MS/MS methods have been developed to study its degradation products and metabolites in various matrices. researchgate.netrsc.orgresearchgate.net This technique offers high resolution and the ability to fragment ions, providing structural information that is crucial for the unambiguous identification of compounds like this compound. The specificity of LC-MS/MS is particularly valuable when analyzing complex samples where co-eluting peaks might interfere with other detection methods. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the separation of non-polar and weakly polar compounds. It is a validated method for the estimation of Ciprofloxacin and its impurities in pharmaceutical dosage forms. researchgate.netnih.govjapsonline.comipinnovative.com RP-HPLC methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netjapsonline.com The method's parameters, including the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve efficient separation and accurate quantification of the target analyte.

Table 1: Example of RP-HPLC Method Parameters for Ciprofloxacin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (82:18 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 316 nm |

| Retention Time | Ciprofloxacin: 5.6 min, Tinidazole: 9.82 min |

| This table presents a sample of RP-HPLC conditions used for the analysis of Ciprofloxacin and another compound, illustrating a typical setup. ipinnovative.com The specific retention time for this compound would be determined under the same or similar conditions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Techniques like 1H-NMR provide detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the confirmation of its structure. For a compound like this compound, NMR spectroscopy can definitively confirm the presence of the hydroxyl group and the absence of the fluorine atom at the 6th position, distinguishing it from the parent Ciprofloxacin molecule. researchgate.net This non-destructive technique is crucial for the unambiguous identification of pharmaceutical impurities.

Application in Pharmaceutical Impurity Analysis and Environmental Monitoring

The analytical methodologies described above are critical in two main areas: pharmaceutical impurity analysis and environmental monitoring.

In the pharmaceutical industry, regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. turkjps.org The presence of impurities, even at low levels, can affect the safety and efficacy of a drug. Therefore, sensitive and specific analytical methods are essential for the routine quality control of Ciprofloxacin to ensure that impurities like this compound are below the accepted limits. researchgate.netnih.govnih.govturkjps.org

Fluoroquinolones, including Ciprofloxacin, are widely used and can enter the environment through various pathways. scielo.brmdpi.com The degradation of these compounds in the environment can lead to the formation of various by-products, including hydroxylated derivatives. nih.govrsc.org Monitoring the presence and fate of these degradation products in environmental samples such as wastewater and soil is crucial to assess their potential ecological impact. scielo.brrsc.orgnih.gov The advanced analytical techniques discussed here are vital for detecting and quantifying these compounds in complex environmental matrices.

Environmental Significance and Contribution to Antibiotic Resistance Research

Role as a Ciprofloxacin (B1669076) Degradation Product in Diverse Environmental Compartments (e.g., Soils, Wastewater)

6-Hydroxy-6-defluoro Ciprofloxacin is recognized as a transformation product of ciprofloxacin, emerging from degradation processes in different environmental settings. Its formation has been noted in both biotic and abiotic degradation pathways.

In soil environments, the degradation of ciprofloxacin can be facilitated by microorganisms. For instance, the brown rot fungus Gloeophyllum striatum, a species found in environments such as agricultural soils, has been shown to degrade ciprofloxacin. nih.govnih.gov During this process, a variety of metabolites are formed. One such metabolite has been identified as 6-defluoro-6-hydroxy-deethylene-CIP, a compound structurally related to this compound. nih.govnih.gov This finding highlights the role of soil-dwelling fungi in the transformation of ciprofloxacin into hydroxylated and defluorinated derivatives. The degradation of ciprofloxacin in soil is a complex process influenced by various factors, including the microbial community present and the soil's physicochemical properties.

In aqueous environments such as wastewater, ciprofloxacin is known to undergo degradation through processes like ozonation and photocatalysis. nih.gov Studies on the ozonation of ciprofloxacin in aqueous solutions have demonstrated its degradation into various by-products. nih.gov While specific identification of this compound in all wastewater treatment scenarios is not consistently reported, the formation of hydroxylated and other transformation products is a common observation. The concentration of ciprofloxacin in wastewater treatment plant effluents can be significant, potentially reaching levels of several micrograms per liter, and even higher in wastewater from hospitals and pharmaceutical plants. nih.gov The degradation of the parent compound in these systems leads to a complex mixture of transformation products, including compounds like this compound.

The following table summarizes the findings on the degradation of ciprofloxacin in different environmental compartments, which can lead to the formation of products like this compound.

| Environmental Compartment | Degradation Process | Key Findings | Reference |

| Soil | Biodegradation by Gloeophyllum striatum | Formation of 6-defluoro-6-hydroxy-deethylene-CIP, a related metabolite. | nih.govnih.gov |

| Wastewater | Ozonation | Degradation of ciprofloxacin into various by-products, with a reduction in the parent compound's concentration. | nih.gov |

| Aqueous Solution | Fenton's Oxidation | Oxidative degradation of ciprofloxacin leading to the formation of multiple oxidized by-products. | researchgate.net |

| Aqueous Solution | Bacterial Degradation (E. coli and Enterococcus faecium) | Effective degradation of ciprofloxacin, particularly at lower concentrations. | mdpi.com |

Assessment of Residual Antibacterial Activity in Degraded Mixtures and Environmental Matrices

A critical aspect of the environmental significance of antibiotic degradation products is their potential to retain antibacterial activity. Even at sub-inhibitory concentrations, the presence of active compounds can exert selective pressure on microbial communities, favoring the proliferation of resistant strains.

Studies investigating the degradation of ciprofloxacin have often included assessments of the antibacterial activity of the resulting mixtures. In a study involving the degradation of ciprofloxacin by various basidiomycetes, including Gloeophyllum striatum, the antibacterial activity of the culture supernatants was significantly reduced. nih.govasm.org After 13 weeks of incubation, the residual antibacterial activity was found to be between 0 and 33% of the initial activity. nih.govasm.org This indicates that the degradation process largely inactivates the antibacterial properties of ciprofloxacin.

Similarly, the treatment of ciprofloxacin solutions with ozone has been shown to decrease their antibacterial activity against both Escherichia coli and Staphylococcus aureus. nih.gov The reduction in antibacterial potency generally correlates with the degradation of the parent ciprofloxacin molecule. This suggests that the primary degradation products formed during ozonation have significantly lower antibacterial activity than ciprofloxacin itself.

The table below presents findings on the residual antibacterial activity following ciprofloxacin degradation.

| Degradation Method | Test Organism(s) | Residual Antibacterial Activity | Reference |

| Biodegradation by Basidiomycetes | Not specified | 0-33% of initial activity after 13 weeks | nih.govasm.org |

| Ozonation | Escherichia coli, Staphylococcus aureus | Lower antibacterial activity and higher minimum inhibitory concentration of the treated solution. | nih.gov |

Implications for Environmental Fate and the Dynamics of Antimicrobial Resistance Development

The presence of ciprofloxacin and its degradation products, including this compound, in the environment has significant implications for the dynamics of antimicrobial resistance. The continuous release of antibiotics into environmental compartments creates a selective pressure that can lead to the emergence and spread of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs). nih.gov

Even though degradation processes can reduce the antibacterial activity of ciprofloxacin, the persistence of the parent compound and its transformation products, even at low concentrations, can still contribute to the selection of resistant microorganisms. nih.gov The emergence of resistance to ciprofloxacin has been observed in commensal bacteria in individuals undergoing therapy, highlighting the potential for resistance development. nih.gov

The potential for ciprofloxacin degradation products to contribute to antimicrobial resistance is a subject of ongoing research. While the direct impact of this compound on the selection and transfer of ARGs is not yet fully understood, the presence of a diverse array of transformation products in the environment is a cause for concern. nih.gov A holistic approach that considers the fate and effects of both the parent antibiotic and its degradation products is crucial for a comprehensive environmental risk assessment and for developing strategies to mitigate the spread of antimicrobial resistance.

Emerging Research Frontiers and Future Perspectives

Deeper Mechanistic Elucidation of Enzymatic and Abiotic Transformation Pathways

The formation of 6-Hydroxy-6-defluoro Ciprofloxacin (B1669076) from its parent compound, Ciprofloxacin, can occur through both biological (enzymatic) and non-biological (abiotic) processes. A comprehensive understanding of these transformation pathways is essential for predicting its environmental persistence and potential for human exposure.

Enzymatic Transformation: Microbial degradation is a key process in the environmental fate of pharmaceuticals. Various microorganisms in soil and water can metabolize Ciprofloxacin. Studies have shown that hydroxylation is a common enzymatic transformation pathway for fluoroquinolones. For instance, the bacterium Pseudomonas aeruginosa is known to metabolize Ciprofloxacin through multiple reactions, including hydroxylation and oxidation of the piperazine (B1678402) ring. nih.gov While the specific enzymes responsible for the formation of 6-Hydroxy-6-defluoro Ciprofloxacin have not yet been identified, it is hypothesized that cytochrome P450 monooxygenases or other oxidoreductases play a crucial role. These enzymes could catalyze the hydroxylation of the quinolone ring at the C-6 position, a process that would be accompanied or preceded by a defluorination event. Research indicates that the defluorination of fluoroquinolones is a challenging but feasible reaction. mdpi.com

Abiotic Transformation: Abiotic degradation of Ciprofloxacin can be driven by processes such as photolysis (degradation by light) and advanced oxidation processes (AOPs) used in wastewater treatment. mdpi.com Studies on the electrochemical degradation of Ciprofloxacin have identified various oxidation and hydroxylation byproducts. nih.gov The formation of this compound under these conditions would likely involve the generation of highly reactive hydroxyl radicals (•OH) that can attack the Ciprofloxacin molecule. nih.gov The mechanism would involve the substitution of the fluorine atom at the C-6 position with a hydroxyl group. The specific conditions, such as pH and the presence of other chemical species, would significantly influence the rate and extent of this transformation. nih.gov

Future research should focus on isolating and characterizing the specific enzymes and microorganisms capable of producing this compound. Detailed kinetic and mechanistic studies of both enzymatic and abiotic pathways will be crucial for developing models that can predict its formation and persistence in various environmental compartments.

Comprehensive Toxicological and Ecotoxicological Profiling of the Metabolite

A critical aspect of studying any drug metabolite is to assess its potential toxicity to humans and the environment. The structural changes from Ciprofloxacin to this compound could significantly alter its biological activity and, consequently, its toxicological profile.

Toxicological Profile: The removal of the fluorine atom at the C-6 position, which is a key feature of fluoroquinolones and contributes to their antibacterial potency, and the addition of a hydroxyl group, could modulate the molecule's interaction with biological targets. It is known that some degradation products of Ciprofloxacin can exhibit higher toxicity than the parent compound. rsc.org For example, hydroxylated intermediates formed during the degradation of Ciprofloxacin have been suggested to have higher toxicity. nih.gov Therefore, it is imperative to conduct comprehensive toxicological studies on this compound. These studies should include assessments of its potential for cytotoxicity, genotoxicity, and developmental toxicity.

Ecotoxicological Profile: The environmental release of antibiotics and their metabolites is a growing concern due to the potential for adverse effects on non-target organisms and the development of antibiotic resistance. Ciprofloxacin itself has been shown to have ecotoxicological effects on various aquatic organisms, including algae and cyanobacteria. nih.govscielo.br The toxicity of its degradation products can vary, with some being more harmful to aquatic life than Ciprofloxacin itself. nih.gov Given this, a thorough ecotoxicological assessment of this compound is necessary. This should involve testing its effects on a range of representative aquatic and terrestrial organisms to determine its potential environmental risk.

The following table outlines key areas for future toxicological and ecotoxicological research on this compound:

| Research Area | Specific Focus | Rationale |

| Human Toxicology | Cytotoxicity assays | To determine the concentration at which the metabolite is toxic to human cells. |

| Genotoxicity assays | To assess the potential for the metabolite to cause DNA damage. | |

| Developmental toxicity studies | To investigate any adverse effects on embryonic and fetal development. | |

| Ecotoxicology | Acute and chronic toxicity tests on aquatic organisms (e.g., algae, daphnids, fish) | To determine the lethal and sublethal effects on key components of aquatic ecosystems. researchgate.net |

| Toxicity tests on soil microorganisms | To understand the impact on soil health and nutrient cycling. | |

| Assessment of antibiotic resistance selection pressure | To investigate if the metabolite contributes to the development of antibiotic-resistant bacteria. |

Rational Drug Design Principles for Novel Fluoroquinolone Derivatives Based on Metabolite Insights

The study of drug metabolites can provide invaluable information for the rational design of new and improved therapeutic agents. By understanding the structure-activity relationships (SAR) and the metabolic fate of existing drugs, medicinal chemists can design new molecules with enhanced efficacy, better safety profiles, and improved metabolic stability.

Insights gained from the study of this compound can inform the design of the next generation of fluoroquinolones in several ways:

Modulating Potency and Spectrum of Activity: The fluorine atom at the C-6 position is crucial for the antibacterial activity of fluoroquinolones. Its absence in the metabolite likely reduces its antibacterial potency. However, the presence of the hydroxyl group at the same position could potentially lead to new interactions with the bacterial target enzymes, DNA gyrase and topoisomerase IV. A detailed analysis of the binding of this compound to these enzymes could reveal novel ways to modify the fluoroquinolone scaffold to overcome existing resistance mechanisms.

Improving Metabolic Stability: Understanding the enzymatic pathways that lead to the formation of this compound can help in designing new fluoroquinolone derivatives that are more resistant to metabolic degradation. By modifying the molecular structure at the sites susceptible to metabolism, the drug's half-life can be extended, potentially leading to improved therapeutic outcomes.

Reducing Toxicity: If this compound is found to have a significant toxicological profile, this information can be used to design new fluoroquinolones that avoid the formation of such toxic metabolites. For example, by blocking the metabolic pathway leading to this specific metabolite, it may be possible to create a safer drug.

The following table presents hypothetical design strategies based on insights from this compound:

| Design Strategy | Rationale | Potential Outcome |

| Introduction of alternative substituents at C-6 | To explore replacements for the fluorine atom that may enhance activity or alter the spectrum while potentially avoiding the formation of hydroxylated metabolites. | Novel fluoroquinolones with unique antibacterial profiles. |

| Modification of the piperazine ring | The piperazine ring is a common site of metabolism. nih.gov Altering its structure could block or redirect metabolic pathways away from the formation of undesirable metabolites. | Increased metabolic stability and reduced potential for metabolite-related toxicity. |

| Steric hindrance around the C-6 position | Introducing bulky chemical groups near the C-6 position could sterically hinder enzymatic access, thus preventing hydroxylation and defluorination. | Enhanced resistance to metabolic transformation. |

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying 6-Hydroxy-6-defluoro Ciprofloxacin in biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used for quantification due to its specificity and sensitivity. For example, pharmacopeial protocols (e.g., USP standards) involve injecting equal volumes of standard and assay preparations into the chromatograph, measuring peak areas, and calculating concentrations using validated formulas . UV spectrophotometry and electrophoresis are alternatives but may lack resolution for complex biological samples like plasma or urine . Researchers should validate methods using spike-and-recovery experiments to account for matrix effects.

Q. How should researchers handle this compound in laboratory settings to ensure safety?

- Methodological Answer : Follow GHS-compliant protocols: use chemical fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store the compound in airtight containers protected from light . In case of accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap. For spills, use absorbent materials and avoid environmental contamination .

Q. What are the primary pharmacological differences between Ciprofloxacin and its metabolite this compound?

- Methodological Answer : Comparative studies should focus on structural-activity relationships (SAR). The absence of fluorine at position 6 in the metabolite may reduce antibacterial potency but alter pharmacokinetic properties (e.g., renal clearance). Use in vitro MIC assays against Gram-negative bacteria and in vivo pharmacokinetic studies in rodent models to quantify differences in bioavailability and half-life .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the metabolic pathways of this compound?

- Methodological Answer : Employ D-optimal design via software like Design Expert® to minimize variables (e.g., enzyme concentrations, incubation times). For liver microsome assays, use a fractional factorial design to identify CYP450 isoforms responsible for metabolism. Validate findings with LC-MS/MS to trace isotopic labeling and confirm metabolic intermediates .

Q. How should contradictory data on the metabolite’s toxicity be resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity. For example, discrepancies in hepatotoxicity results may stem from differences in animal models (e.g., murine vs. humanized liver chimeric mice). Reconcile data using meta-analysis tools like RevMan, adjusting for covariates such as dosing regimens and interspecies metabolic variations .

Q. What theoretical frameworks guide the study of this compound’s role in antimicrobial resistance?

- Methodological Answer : Link research to the "sub-inhibitory hypothesis," which posits that sub-therapeutic antibiotic concentrations promote resistance. Use transcriptomic profiling (RNA-seq) to quantify efflux pump gene expression (e.g., mexAB-oprM) in Pseudomonas aeruginosa exposed to the metabolite. Compare results to parent drug effects using cluster analysis .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document synthetic routes using ICH Q11 guidelines. For example, specify reaction conditions (e.g., pH 7.4, 37°C for enzymatic defluorination) and characterize intermediates via NMR and HRMS. Share raw data in public repositories like Zenodo to enable independent validation .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in metabolite studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For skewed distributions, apply Box-Cox transformations. Report confidence intervals and effect sizes in compliance with Pharmaceutical Research guidelines, ensuring raw datasets are accessible via FAIR principles .

Q. How can researchers address gaps in pharmacokinetic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.